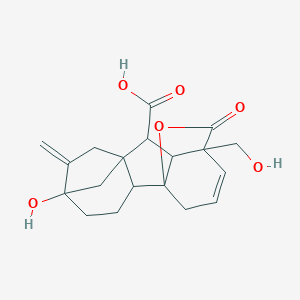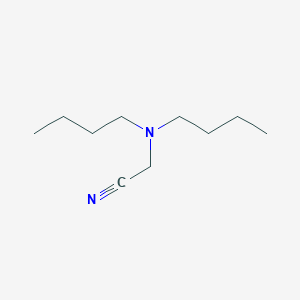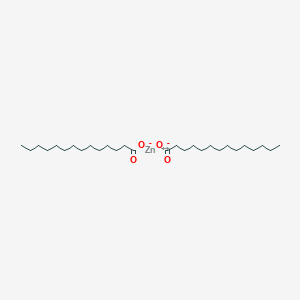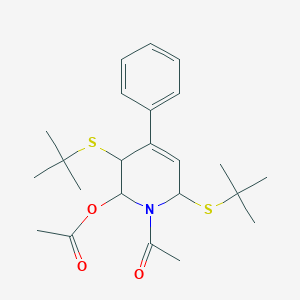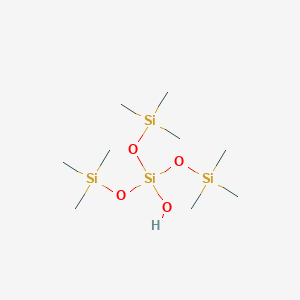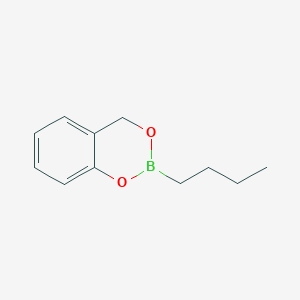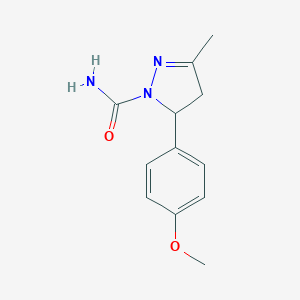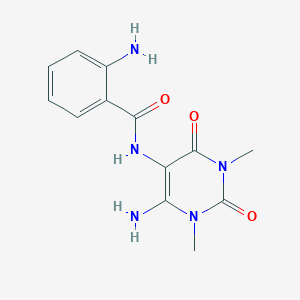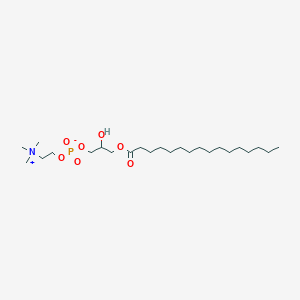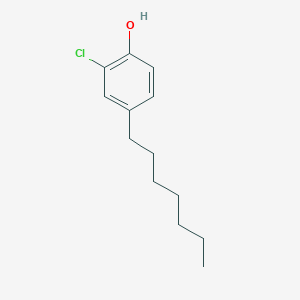
2-Chloro-4-heptylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-heptylphenol, also known as CH-223191, is a chemical compound that belongs to the family of alkylphenols. It is a potent and selective antagonist of the aryl hydrocarbon receptor (AhR), a transcription factor that plays a crucial role in the regulation of cell growth, differentiation, and immune response. CH-223191 has been widely used in scientific research to investigate the physiological and biochemical effects of AhR signaling.
Mécanisme D'action
2-Chloro-4-heptylphenol acts as a competitive antagonist of AhR by binding to its ligand-binding domain and preventing the binding of endogenous ligands such as dioxins and polycyclic aromatic hydrocarbons. This results in the inhibition of AhR-mediated gene expression and downstream signaling pathways. The exact mechanism by which 2-Chloro-4-heptylphenol blocks AhR signaling is still not fully understood and requires further investigation.
Effets Biochimiques Et Physiologiques
2-Chloro-4-heptylphenol has been shown to have a wide range of biochemical and physiological effects in various cell types and tissues. These include the inhibition of xenobiotic metabolism, the modulation of immune response, and the regulation of cell proliferation and differentiation. 2-Chloro-4-heptylphenol has also been shown to have anti-inflammatory and anti-tumor properties in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Chloro-4-heptylphenol in scientific research is its high potency and selectivity for AhR. This allows for the specific inhibition of AhR signaling without affecting other signaling pathways. 2-Chloro-4-heptylphenol is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of using 2-Chloro-4-heptylphenol is its potential off-target effects and toxicity. Careful dose-response studies and toxicity assays are required to ensure the safety and specificity of 2-Chloro-4-heptylphenol in experimental settings.
Orientations Futures
There are several future directions for the use of 2-Chloro-4-heptylphenol in scientific research. One area of interest is the investigation of the role of AhR in the regulation of metabolic diseases such as obesity and diabetes. AhR has been shown to play a role in the regulation of lipid metabolism and glucose homeostasis, and 2-Chloro-4-heptylphenol may be a useful tool for studying these processes. Another area of interest is the development of novel AhR antagonists with improved potency, selectivity, and pharmacokinetic properties. These compounds may have potential therapeutic applications in the treatment of various diseases.
Méthodes De Synthèse
2-Chloro-4-heptylphenol can be synthesized through a multistep process starting from 4-chlorophenol and heptanal. The first step involves the conversion of 4-chlorophenol to 2-chloro-4-nitrophenol using nitric acid. The nitro group is then reduced to an amino group using sodium dithionite. The resulting compound is then subjected to a reductive alkylation reaction with heptanal to yield 2-Chloro-4-heptylphenol.
Applications De Recherche Scientifique
2-Chloro-4-heptylphenol has been extensively used in scientific research to investigate the role of AhR signaling in various physiological and pathological processes. AhR is known to regulate the expression of genes involved in xenobiotic metabolism, immune response, and cell proliferation. 2-Chloro-4-heptylphenol has been used to block AhR signaling and study its effects on these processes. For example, 2-Chloro-4-heptylphenol has been used to investigate the role of AhR in the regulation of T-cell differentiation and function, as well as in the development of autoimmune diseases.
Propriétés
Numéro CAS |
18979-96-9 |
|---|---|
Nom du produit |
2-Chloro-4-heptylphenol |
Formule moléculaire |
C13H19ClO |
Poids moléculaire |
226.74 g/mol |
Nom IUPAC |
2-chloro-4-heptylphenol |
InChI |
InChI=1S/C13H19ClO/c1-2-3-4-5-6-7-11-8-9-13(15)12(14)10-11/h8-10,15H,2-7H2,1H3 |
Clé InChI |
LAMKHMJVAKQLOO-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1=CC(=C(C=C1)O)Cl |
SMILES canonique |
CCCCCCCC1=CC(=C(C=C1)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



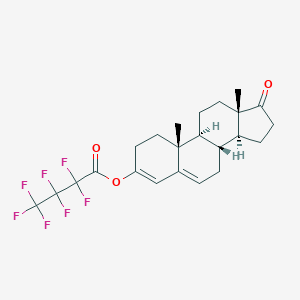
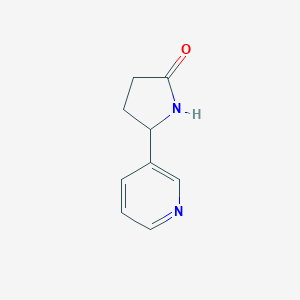
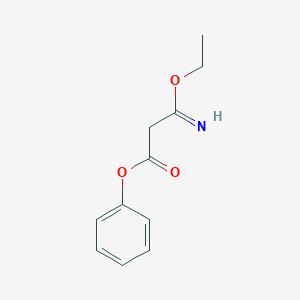
![(8R,9S,13S,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B101711.png)
